3-Chroman-6-yl-propionic acid
Descripción
Contextualizing the Chromane (B1220400) Scaffold in Bioactive Molecules
The chromane (3,4-dihydro-2H-1-benzopyran) framework is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds. Its rigid, bicyclic structure provides a three-dimensional architecture that is well-suited for interaction with biological macromolecules. The versatility of the chromane ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.
The chromane scaffold is a core component of a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological effects. core.ac.ukresearchgate.net These activities include:
Anticancer Properties: Chromane derivatives have been investigated for their potential to inhibit cancer cell proliferation. For instance, certain chroman-4-one analogues have been developed as inhibitors of Sirtuin 2 (SIRT2), a target implicated in cancer. acs.org
Anti-inflammatory Effects: The chromane structure is found in molecules exhibiting anti-inflammatory activity. ontosight.ai
Antimicrobial and Antifungal Activity: Various compounds containing the chromane motif have shown efficacy against bacterial and fungal pathogens. nih.gov
Metabolic Disease Modulation: Chromane propionic acid analogues have been identified as selective agonists for G-protein coupled receptor 120 (GPR120), a target for the treatment of type 2 diabetes. researchgate.net
The prevalence of the chromane scaffold in clinically relevant molecules, such as the various forms of Vitamin E (tocopherols) and the antidiabetic drug troglitazone, underscores its significance as a "privileged scaffold" in medicinal chemistry. nih.gov
Significance of the Propionic Acid Moiety in Medicinal Chemistry
The propionic acid moiety, specifically the 2-arylpropionic acid group, is a well-established pharmacophore, most notably recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Ibuprofen and naproxen (B1676952) are prominent examples where this structural motif is crucial for their therapeutic effect, which is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org
The key contributions of the propionic acid moiety in medicinal chemistry include:
Interaction with Target Proteins: The carboxylic acid group can form critical ionic interactions and hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. orientjchem.org
Modulation of Physicochemical Properties: The presence of the carboxylic acid group influences the solubility and pharmacokinetic profile of a molecule. acs.org
Platform for Derivatization: The carboxylic acid can be readily converted into esters, amides, and other functional groups, providing a handle for creating libraries of related compounds with diverse properties. acs.org
Structure-activity relationship (SAR) studies on various classes of bioactive compounds have demonstrated that modifications to the propionic acid chain can significantly impact potency and selectivity. nih.gov
Rationale for Investigating 3-Chroman-6-yl-propionic Acid as a Research Target
The rationale for the investigation of this compound stems from the principle of molecular hybridization, where two pharmacologically relevant moieties are combined to create a novel chemical entity with the potential for unique or enhanced biological activity. The chromane scaffold serves as a robust anchor, while the propionic acid side chain introduces a key functional group for molecular interactions and can mimic the structure of endogenous ligands or known drugs.
Research into closely related analogues has provided a strong impetus for studying this class of compounds. For example, the discovery of chromane propionic acid derivatives as selective agonists for GPR120 highlights the potential of this structural combination in the development of therapies for metabolic disorders. researchgate.net In these studies, the propionic acid group was found to be a critical component for receptor activation. researchgate.net
Furthermore, the exploration of chroman-4-ones bearing carboxylic acid side chains as SIRT2 inhibitors demonstrates the utility of this combination in targeting enzymes involved in cancer and other diseases. acs.org The synthesis and biological evaluation of such compounds allow researchers to probe structure-activity relationships and to develop novel therapeutic leads. The general structure of this compound is presented below.
| Chemical Information for this compound | |
| IUPAC Name | 3-(Chroman-6-yl)propanoic acid |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Core Scaffold | Chromane |
| Functional Moiety | Propionic Acid |
Detailed research findings on analogues of this compound have shown that the strategic placement of the propionic acid group on the chromane ring, along with other substitutions, can lead to potent and selective bioactive compounds. For instance, in the development of GPR120 agonists, a series of R-chromane propanoic acid derivatives were synthesized to evaluate the impact of substituents on a terminal phenyl ring attached to the chromane nucleus. researchgate.net This systematic approach allows for the optimization of activity and the development of tool compounds for in vivo studies. researchgate.net
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-(3,4-dihydro-2H-chromen-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)6-4-9-3-5-11-10(8-9)2-1-7-15-11/h3,5,8H,1-2,4,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYPDNLZRNKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCC(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Chemical Modifications of 3 Chroman 6 Yl Propionic Acid
Total Synthesis Approaches for 3-Chroman-6-yl-propionic Acid
The total synthesis of this compound and its analogues can be conceptually divided into two key stages: the formation of the characteristic chroman ring system and the elaboration of the propionic acid side chain at the C6-position.
Strategies for Chroman Ring Formation
The construction of the chroman ring is a pivotal step in the synthesis of this compound. Various synthetic methodologies have been developed to afford the chroman nucleus, often with a focus on controlling stereochemistry. These methods include:
Organocatalytic Domino Reactions: Enantioselective and diastereoselective synthesis of functionalized chromanes can be achieved through organocatalytic domino Michael/hemiacetalization reactions. This approach often utilizes modularly designed organocatalysts derived from cinchona alkaloids and amino acids to catalyze the reaction between precursors like aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, yielding highly functionalized chromane (B1220400) structures.
Iminium Formation/Morita-Baylis-Hillman Reaction/Oxa-Michael Reaction Sequence: A one-pot, highly diastereoselective synthesis of multi-substituted chroman derivatives has been developed. This sequence involves the successive formation of an iminium ion, a Morita-Baylis-Hillman reaction, and an intramolecular oxa-Michael reaction to construct chromans with multiple contiguous stereogenic centers.
Nickel-Catalyzed Reductive Cyclization: An efficient method for the asymmetric synthesis of chiral chromans involves the nickel-catalyzed intramolecular reductive cyclization of aryl-chained alkynones. This reaction, often employing a chiral phosphine ligand, allows for the concise synthesis of chiral 3-hydroxychroman derivatives which can be further functionalized.
Methods for Propionic Acid Side Chain Elaboration
The introduction of the propionic acid side chain at the 6-position of the chroman ring is a critical step in the synthesis of the target molecule. Several established synthetic transformations can be employed for this purpose:
Friedel-Crafts Acylation: A common and direct method involves the Friedel-Crafts acylation of a pre-formed chroman ring with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction introduces a 3-carboxypropanoyl group at the C6-position, which can then be reduced to the desired propionic acid side chain. The reduction of the benzylic ketone can be achieved through methods like Clemmensen or Wolff-Kishner reduction.
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies offer a versatile approach. For instance, a bromo-substituted chroman at the 6-position can be coupled with a suitable three-carbon building block, such as a propionate equivalent, using a palladium catalyst.
Multi-step Synthetic Sequences: In the context of analogue synthesis, the propionic acid side chain or a precursor may be introduced at an earlier stage of the synthesis, prior to the chroman ring formation. For example, a substituted phenol bearing the propionic acid chain (or a protected form) could be used as a starting material for the construction of the chroman ring.
Derivatization and Analogue Synthesis Based on the this compound Core
The this compound scaffold has served as a template for the synthesis of a diverse range of analogues, primarily aimed at elucidating structure-activity relationships (SAR) for GPR120 agonism. nih.gov
Stereoselective Synthetic Methodologies
Given that the chroman ring can possess a stereocenter at the C2-position, and potentially at other positions depending on substitution, the stereoselective synthesis of analogues is of significant importance. Research into GPR120 agonists has revealed that both the (R)- and (S)-enantiomers of chroman propionic acid analogues can exhibit biological activity. nih.gov However, in many instances, one enantiomer displays superior potency, necessitating synthetic routes that can selectively produce a single enantiomer. nih.gov This is often achieved by employing chiral catalysts or chiral starting materials in the chroman ring formation step, as described in section 2.1.1. The separation of racemic mixtures through chiral chromatography is also a common practice to isolate and evaluate the individual enantiomers.
Introduction of Diverse Substituents for Structure-Activity Studies
Extensive SAR studies have been conducted on the this compound core to optimize its potency and selectivity as a GPR120 agonist. nih.gov These studies have explored modifications at various positions of the molecule.
Modifications on the Chroman Ring: Substituents on the aromatic part of the chroman ring have been systematically varied to probe their impact on activity. The introduction of different functional groups can influence the electronic properties and steric profile of the molecule, affecting its interaction with the receptor.
Modifications on the Propionic Acid Side Chain: The propionic acid moiety is a key pharmacophoric feature, likely involved in crucial interactions with the GPR120 receptor. nih.gov Modifications to this side chain have included:
Substitution on the Carbon Chain: The introduction of substituents on the α- and β-carbons of the propionic acid chain has been explored to understand the steric tolerance in the binding pocket.
The following interactive table summarizes the structure-activity relationship for a series of chromane propionic acid analogues as GPR120 agonists. nih.gov
| Compound | R-group on Chroman | Side Chain Modification | hGPR120 IP1 EC50 (nM) | hGPR40 IP1 EC50 (nM) |
| 3 | H | Propionic acid | 130 | >10000 |
| 4 | H | (S)-Propionic acid | 230 | >10000 |
| 18 | 4-Phenoxyphenyl | Propionic acid | 30 | >10000 |
| 24 | 4-Phenoxyphenyl | Cyclopropyl carboxylic acid | 69 | >10000 |
| 26 | 4-Phenoxyphenyl | Tetrazole | 570 | >10000 |
Data sourced from a study on chromane propionic acid analogues as selective GPR120 agonists. nih.gov
Preparation of Amino Acid Conjugates and Derivatives
The conjugation of carboxylic acid-containing molecules with amino acids is a common strategy in medicinal chemistry to improve pharmacokinetic properties, such as solubility and membrane permeability, or to achieve targeted delivery. mdpi.com The carboxylic acid group of this compound provides a convenient handle for the formation of amide bonds with the amino group of various amino acids.
The general synthetic approach for preparing amino acid conjugates involves the activation of the carboxylic acid of this compound, followed by coupling with a protected amino acid ester. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt), are typically employed. Subsequent deprotection of the amino acid's carboxyl group yields the desired conjugate. This strategy allows for the introduction of a wide variety of amino acid residues, enabling the fine-tuning of the physicochemical properties of the parent molecule.
Preclinical Pharmacological Profiles of 3 Chroman 6 Yl Propionic Acid and Its Analogues
Enzyme Target Modulation
The capacity of 3-Chroman-6-yl-propionic acid analogues to modulate the activity of specific enzymes has been a subject of scientific inquiry. These investigations are crucial for understanding the molecular mechanisms that may underlie their biological effects.
D-Amino Acid Oxidase (DAAO) Inhibitory Activity
D-Amino Acid Oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, which is a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. Inhibition of DAAO is being explored as a therapeutic strategy to enhance NMDA receptor function, which is thought to be hypoactive in certain neurological and psychiatric disorders.
While direct inhibitory data on this compound is not extensively documented, research into structurally related compounds has yielded significant findings. A notable analogue, 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid, has been identified as a potent inhibitor of human DAAO (hDAAO). This compound demonstrated a strong inhibitory potency with a reported Ki value in the nanomolar range, indicating a high affinity for the enzyme. The mechanism of inhibition was determined to be uncompetitive with respect to the FAD cofactor.
| Compound | Target | Inhibitory Potency (Ki) | Mechanism |
|---|---|---|---|
| 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid | hDAAO | 7 nM | FAD Uncompetitive |
Cyclooxygenase (COX-2) Inhibitory Potential
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of the inflammatory cascade through their role in prostaglandin (B15479496) biosynthesis. Selective inhibition of COX-2 is the mechanism of action for a major class of anti-inflammatory drugs. While various aryl propionic acid derivatives are known COX inhibitors, specific preclinical data evaluating the direct COX-2 inhibitory potential of this compound or its close analogues are not extensively reported in the available scientific literature.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a therapeutic strategy to manage postprandial hyperglycemia in type 2 diabetes. Currently, there is a lack of specific research findings detailing the in vitro or in vivo alpha-glucosidase inhibitory activity of this compound and its direct analogues.
Other Enzyme Systems Under Investigation
To assess the selectivity of this chemical scaffold, representative compounds have been evaluated against a broader panel of enzymes and other molecular targets. A key chromane (B1220400) propionic acid analogue, developed as a GPR120 agonist (Compound 18 from Adams et al., 2016), underwent extensive off-target screening. The findings revealed a clean profile, with negligible inhibitory activity against key cytochrome P-450 enzymes (CYP3A4, CYP2D6, CYP2C9), various ion channels (Ca_v_1.2, IKr, Na_v_1.5), and peroxisome proliferator-activated receptors (PPAR alpha, delta, and gamma), with IC50 values generally greater than 10-50 μM. This suggests a high degree of selectivity for its primary target receptor over these other enzyme and ion channel systems.
Receptor Agonistic/Antagonistic Properties
The interaction of this compound analogues with G protein-coupled receptors (GPCRs) has been a primary focus of research, leading to the discovery of potent and selective modulators of a key free fatty acid receptor.
GPR120 (FFAR4) Agonism and Selectivity
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids. It is expressed in adipose tissue, pro-inflammatory macrophages, and intestinal enteroendocrine cells and has emerged as an attractive therapeutic target for metabolic disorders, including type 2 diabetes.
Extensive research has identified a series of this compound analogues as potent and selective agonists of GPR120. The replacement of other core scaffolds with the chromane system was found to maintain potent agonist activity. Structure-activity relationship (SAR) studies have explored modifications to both the propionic acid side chain and the aryl groups attached to the chromane core. These efforts led to the identification of compounds with high potency in functional assays, such as IP1 accumulation and β-Arrestin2 recruitment.
A crucial aspect of this research has been ensuring selectivity over the closely related G protein-coupled receptor 40 (GPR40 or FFAR1), which is also activated by fatty acids. Many analogues in the chromane propionic acid series have demonstrated high selectivity for GPR120 over GPR40, with some compounds showing over 300-fold greater selectivity for human and mouse GPR120.
| Compound (Reference) | hGPR120 EC50 (nM) (IP1 Assay) | hGPR120 EC50 (nM) (β-Arrestin Assay) | hGPR40 EC50 (nM) (IP1 Assay) | Selectivity (hGPR40/hGPR120) |
|---|---|---|---|---|
| Compound 3 (Adams et al., 2016) | 150 | 140 | >30000 | >200-fold |
| Compound 18 (Adams et al., 2016) | 35 | 24 | >10000 | >285-fold |
| Compound 19 (Adams et al., 2016) | 39 | 24 | >10000 | >256-fold |
| Compound (Reference) | mGPR120 EC50 (nM) (IP1 Assay) | mGPR40 EC50 (nM) (IP1 Assay) | Selectivity (mGPR40/mGPR120) |
|---|---|---|---|
| Compound 18 (Adams et al., 2016) | 110 | >30000 | >272-fold |
| Compound 19 (Adams et al., 2016) | 100 | >30000 | >300-fold |
Engagement with Other Free Fatty Acid Receptors (FFARs)
In the preclinical evaluation of this compound and its analogues, a primary focus has been on their selectivity for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), over other related receptors. nih.govnih.gov The most closely related target, GPR40 (FFAR1), also responds to free fatty acids, making receptor selectivity a critical parameter for therapeutic development to avoid complex pharmacology and potential off-target effects. nih.gov
Research has demonstrated that compounds based on the chromane propionic acid scaffold are highly selective for GPR120. researchgate.net For instance, a representative analogue, compound 18 , was found to be selective over GPR40. nih.govnih.gov The development of these analogues often involves counterscreening against GPR40 to ensure that the observed biological activity can be attributed specifically to the activation of GPR120. nih.gov Structural modifications, such as the introduction of a cyclopropane (B1198618) ring on the propionic acid side chain, have been shown to improve this selectivity profile. nih.gov One study reported that specific chromane propionic acid-based agonists are at least 300-fold more selective for GPR120 compared to GPR40. researchgate.net This high degree of selectivity is a key characteristic of this class of compounds.
| Compound | Target Receptor | Activity (EC50) | Selectivity Note |
|---|---|---|---|
| Compound 18 (Analogue) | GPR120 (FFAR4) | Potent Agonist | Demonstrates high selectivity for GPR120 over the closely related GPR40 receptor. nih.govnih.gov |
| Compound 18 (Analogue) | GPR40 (FFAR1) | Significantly Weaker Activity | |
| Compound 5 (Analogue with cyclopropane) | GPR120 (FFAR4) | Potent Agonist | Cyclopropionic acid modification enhances selectivity for GPR120. nih.gov |
| Compound 5 (Analogue with cyclopropane) | GPR40 (FFAR1) | Negligible Activity |
Exploration of Other G Protein-Coupled Receptor (GPCR) Interactions
Beyond the FFAR family, assessing the interaction of therapeutic candidates with a wider panel of G protein-coupled receptors (GPCRs) is essential to identify potential off-target activities that could lead to undesirable side effects. multispaninc.commdpi.com GPCRs are one of the largest families of drug targets, involved in a vast array of physiological processes, including those related to the central nervous system, cardiovascular system, and gastrointestinal functions. multispaninc.com
Preclinical profiling of a key chromane propionic acid analogue, compound 18 , revealed that it possesses a "clean off-target profile". nih.govnih.gov This finding suggests that the compound does not interact significantly with other unrelated GPCRs at concentrations where it potently activates GPR120. Such selective interaction is a favorable characteristic in drug development, as it minimizes the risk of unintended pharmacological effects. mdpi.com The goal of safety functional assays is to screen compounds against a panel of established GPCR targets to proactively identify potential liabilities and ensure the compound's therapeutic action is directed specifically at the intended receptor. multispaninc.com
Antimicrobial Efficacy in Preclinical Studies
While direct preclinical antimicrobial studies on this compound specifically were not prominent in the reviewed literature, the broader chemical class of chroman derivatives has been the subject of extensive investigation for its potential antimicrobial properties. The chroman scaffold is a recurring motif in a variety of bioactive compounds and has been explored as a foundation for developing new agents against bacterial and fungal pathogens. researchgate.netmdpi.com
Antitubercular Activity in Murine Models
Tuberculosis (TB) remains a significant global health threat, necessitating the development of new therapeutic agents. nih.gov The chroman scaffold has emerged as a promising foundation for novel anti-tubercular drugs. nih.govasianpubs.org Various studies have synthesized and evaluated different chroman derivatives, demonstrating notable activity against Mycobacterium tuberculosis.
One study focused on a series of chroman-Schiff base derivatives. nih.gov In silico molecular docking studies predicted strong binding affinities to the M. tuberculosis target protein InhA, and subsequent in vitro biological evaluation confirmed the activity. nih.gov Specifically, compounds SM-2 and SM-5 showed the most potent effects against the H37Rv strain of Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. nih.gov Another investigation into novel chroman-hydrazone derivatives also identified compounds with significant anti-tubercular activity. asianpubs.org These findings underscore the potential of the chroman core structure in the design of new anti-tubercular therapeutics. nih.gov
| Compound Series | Example Compound | Target Organism | Activity (MIC) |
|---|---|---|---|
| Chroman-Schiff Base | SM-2 | Mycobacterium tuberculosis H37Rv | 32 µg/mL nih.gov |
| Chroman-Schiff Base | SM-5 | Mycobacterium tuberculosis H37Rv | 32 µg/mL nih.gov |
| Chroman-Hydrazone | SM8 | Mycobacterium tuberculosis H37Rv | Significant Activity Reported asianpubs.org |
| Spiro-[chromane-2,4′-piperidin]-4(3H)-one | PS08 | Mycobacterium tuberculosis H37Ra | 3.72 µM researchgate.net |
Broad-Spectrum Antibacterial Activity
The chroman scaffold has been incorporated into various molecular structures to assess broad-spectrum antibacterial efficacy. Studies on chroman-4-one derivatives, in particular, have shown activity against a range of both Gram-positive and Gram-negative pathogenic bacteria. mdpi.commdpi.com
In one study, a series of 25 chroman-4-one and homoisoflavonoid derivatives were evaluated. mdpi.com Thirteen of these compounds exhibited antimicrobial activity against pathogens including Staphylococcus epidermidis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). mdpi.com Another investigation of spiropyrrolidines containing a chroman-4-one moiety found that several compounds displayed moderate to excellent activity, with MIC values ranging from 32 to 250 µg/mL against bacteria such as Bacillus subtilis and Staphylococcus aureus. mdpi.com Furthermore, chroman carboxamide derivatives have been shown to be highly potent against Gram-negative bacteria, with MIC values in some cases as low as 12.5 µg/mL. researchgate.net
| Compound Class | Test Organism | Activity (MIC) |
|---|---|---|
| Chroman-4-one derivative (Compound 21) | Pseudomonas aeruginosa | 128 µg/mL mdpi.com |
| Spiropyrrolidine with chroman-4-one | Bacillus subtilis | 32 µg/mL mdpi.com |
| Spiropyrrolidine with chroman-4-one | Staphylococcus epidermidis | 32 µg/mL mdpi.com |
| Chroman Carboxamide | Gram-negative bacteria | 12.5-100 µg/mL researchgate.net |
Antifungal Properties
In addition to antibacterial action, chroman derivatives have been evaluated for their antifungal properties against clinically relevant fungal pathogens. The increasing incidence of fungal infections resistant to current therapies has driven the search for new chemical entities with antifungal potential. mdpi.com
Preclinical studies have shown that chroman-4-one derivatives can be effective against several Candida species. mdpi.com For example, compounds 1 and 2 in one study were found to be more potent than the standard antifungal drug fluconazole (B54011) against Candida species. mdpi.com Similarly, chroman carboxamide derivatives showed significant antifungal activity, with compounds 4a and 4b demonstrating an MIC of 25 µg/mL, comparable to fluconazole. researchgate.net Other research on thiochroman (B1618051) derivatives, which are structurally related to chromans, also confirmed potent inhibition of the phytopathogenic fungus Botrytis cinerea. nih.gov
| Compound Class | Example Compound | Test Organism | Activity (MIC) |
|---|---|---|---|
| Chroman-4-one | Compound 1 | Candida albicans | 64 µg/mL mdpi.com |
| Chroman-4-one | Compound 2 | Candida albicans | 64 µg/mL mdpi.com |
| Chroman Carboxamide | Compound 4a | Fungal strains | 25 µg/mL researchgate.net |
| Chroman Carboxamide | Compound 4b | Fungal strains | 25 µg/mL researchgate.net |
Anti-inflammatory Actions and Cellular Pathways
A significant aspect of the preclinical profile of this compound and its analogues is their potent anti-inflammatory activity, which is mediated through the activation of GPR120. nih.govresearchgate.netnih.gov Chronic inflammation, particularly in macrophages and adipose tissue, is a key mechanism underlying insulin (B600854) resistance and metabolic disease. nih.gov The activation of GPR120 by agonists provides a mechanism to repress this macrophage-induced inflammation. nih.govresearchgate.net
The cellular pathway for this anti-inflammatory effect has been well-elucidated:
GPR120 Activation and β-arrestin2 Recruitment : Upon binding of an agonist like a chromane propionic acid derivative, GPR120 is activated. This activation leads to the recruitment of β-arrestin2 to the receptor at the plasma membrane. nih.govnih.gov
Inhibition of TAK1 Activation : The GPR120/β-arrestin2 complex internalizes and plays a crucial scaffolding role. nih.govnih.gov It interacts with TAK1-binding protein 1 (TAB1), which prevents TAB1 from binding to and activating TGF-β-activated kinase 1 (TAK1). nih.govresearchgate.net
Suppression of Pro-inflammatory Cascades : TAK1 is a critical upstream kinase that converges signals from multiple pro-inflammatory pathways, including those initiated by Toll-like receptors (TLRs) (e.g., in response to lipopolysaccharide) and the tumor necrosis factor-α (TNF-α) receptor. nih.govresearchgate.net By inhibiting TAK1, the GPR120-mediated pathway effectively shuts down these major inflammatory cascades. nih.gov
Reduced Inflammatory Gene Expression : The inhibition of the TAK1 pathway prevents the downstream activation of key inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB). nih.govmdpi.com This leads to a marked reduction in the transcription and subsequent secretion of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govspringermedizin.de
This mechanism, mediated by GPR120 and β-arrestin2, provides a direct link between the activation of this fatty acid receptor and a broad anti-inflammatory response. nih.gov
Modulation of NF-κB Signaling
Analogues of this compound function as agonists for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). The activation of this receptor is linked to significant anti-inflammatory effects, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
In preclinical studies, selective GPR120 agonists have been shown to inhibit the NF-κB pathway in macrophages and microglia. nih.gov In lipopolysaccharide (LPS)-stimulated primary mouse microglia, treatment with a GPR120 agonist strongly attenuated the inflammatory response by preventing the translocation of NF-κB to the nucleus. springermedizin.de This inhibitory action blocks the transcription of various pro-inflammatory genes. Further mechanistic studies revealed that GPR120 activation by its agonists strongly inhibited the LPS-induced phosphorylation of key upstream inflammatory kinases such as Tak1 and Ikk-β, which in turn prevents the degradation of IκB, the inhibitory protein that holds NF-κB inactive in the cytoplasm. nih.gov This mechanism effectively suppresses the NF-κB mediated inflammatory cascade.
Impact on Inflammatory Cytokine Production
The anti-inflammatory activity of this compound analogues, mediated by GPR120 activation, extends to the significant reduction of pro-inflammatory cytokine production. In vitro and in vivo preclinical models have demonstrated that GPR120 agonism can markedly decrease the expression and secretion of key cytokines involved in inflammatory responses.
In primary mouse microglia challenged with LPS, a potent inflammatory stimulus, treatment with a GPR120 agonist resulted in a substantial reduction in the mRNA expression and secretion of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). springermedizin.denih.gov Similarly, central administration of a GPR120 agonist in a mouse model of systemic inflammation blunted the increase of TNF-α and IL-1β mRNA in the nucleus accumbens, a brain region implicated in neuroinflammation. springermedizin.de This demonstrates that the activation of the GPR120 pathway by specific agonists can effectively control the production of inflammatory mediators at both the cellular and organismal levels. The mechanism is directly linked to the inhibition of the NF-κB pathway, which is responsible for the transcriptional activation of these cytokine genes. mdpi.com
Neuroprotective Effects in Preclinical Disease Models
The activation of GPR120 by agonists, including analogues of this compound, has demonstrated significant neuroprotective potential in various preclinical models of neurological disease. This neuroprotection is largely attributed to the potent anti-inflammatory effects exerted within the central nervous system.
GPR120 is expressed in brain cells, including microglia, which are the primary immune cells of the brain. springermedizin.denih.gov Activation of microglial GPR120 has been shown to suppress their reactivity and blunt neuroimmune responses. springermedizin.denih.gov In mouse models, central administration of a GPR120 agonist was effective in attenuating sickness- and anxiety-like behaviors triggered by systemic LPS or direct central injection of TNF-α and IL-1β. springermedizin.denih.gov
Furthermore, GPR120 activation has shown promise in models of specific neurodegenerative diseases. In a mouse model of Alzheimer's disease, targeting FFAR4 (GPR120) was found to modulate the production of oxylipins, shifting the balance from pro-inflammatory to anti-inflammatory and pro-resolving metabolites, suggesting a therapeutic strategy to mitigate neuroinflammation. researchgate.net Other studies suggest GPR120 signaling may play a role in modulating the degradation of amyloid-β, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov In models of ischemic brain injury, GPR120 activation has also been shown to rescue neuroinflammation and protect against neuronal damage. nih.gov
Anticancer Activity in Cell-Based Assays and In Vivo Preclinical Models
Derivatives and analogues of the chroman scaffold, the core structure of this compound, have been investigated for their anticancer properties in a variety of cell-based assays. These studies have revealed that specific chroman derivatives exhibit potent antiproliferative and cytotoxic activity against several human cancer cell lines.
For instance, a series of 3-benzylidenechroman-4-one analogs demonstrated significant anti-proliferative efficacy in breast cancer cells (MCF-7), leading to an increase in apoptosis. springermedizin.de In another study focusing on colorectal cancer, certain 3-benzylidenechromanone derivatives displayed promising cytotoxic activity against a panel of five colon cancer cell lines, with IC50 values in the low micromolar range, comparable to the chemotherapy drug cisplatin. nih.gov The mechanism for this activity was linked to the generation of oxidative stress within the cancer cells. nih.gov Additional research has identified other chroman derivatives with notable inhibitory effects against human breast (MCF-7), colon (HT-29), and liver (HepG-2) cancer cell lines. nih.govmentalhealthdaily.comacs.org
The following table summarizes the in vitro anticancer activity of selected chroman derivatives against various cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|---|
| Chroman derivative | Compound 6i | MCF-7 (Breast) | GI50 | 34.7 | nih.gov |
| 3-Benzylidenechromanone | Derivative 1 | SW480 (Colon) | IC50 | ~8 | nih.gov |
| 3-Benzylidenechromanone | Derivative 1 | SW620 (Colon) | IC50 | ~12 | nih.gov |
| 3-Benzylidenechromanone | Derivative 3 | LoVo (Colon) | IC50 | ~15 | nih.gov |
| 3-Benzylidenechromanone | Derivative 5 | HT-29 (Colon) | IC50 | ~30 | nih.gov |
| Chromene derivative | Compound 2 | HT-29 (Colon) | IC50 | 2.13 | mentalhealthdaily.com |
| Chromene derivative | Compound 5 | HepG-2 (Liver) | IC50 | 3.81 | mentalhealthdaily.com |
| Chromene derivative | Compound 6 | MCF-7 (Breast) | IC50 | 4.26 | mentalhealthdaily.com |
Metabolic Regulation and Antidiabetic Potential in Animal Models
Analogues of this compound have been specifically designed and identified as potent and selective agonists of GPR120, a receptor recognized as an attractive therapeutic target for type 2 diabetes. mdpi.comresearchgate.net Preclinical studies in animal models have confirmed the significant glucose-lowering and insulin-sensitizing effects of these compounds. researchgate.net
A key compound, referred to in the literature as chromane propionic acid 18 , has been extensively evaluated. mdpi.comresearchgate.net This compound is a selective activator of GPR120 and has demonstrated suitable pharmacokinetic properties for in vivo studies. researchgate.net In oral glucose tolerance tests (oGTT) conducted in wild-type mice, compound 18 showed a dose-dependent reduction in blood glucose levels, with a maximal effect observed at a dose of 10 mg/kg. researchgate.net The glucose-lowering activity was confirmed to be GPR120-dependent through studies using GPR120 knockout mice, where the effect was absent. researchgate.net
Other analogues, including a cyclopropionic acid derivative (24 ) and a tetrazole derivative (26 ), also exhibited significant in vivo efficacy in mouse oGTT studies, demonstrating that modifications to the propionic acid chain are well-tolerated while retaining antidiabetic potential. researchgate.net These findings underscore the role of the chromane scaffold in developing novel GPR120 agonists for the treatment of metabolic disorders.
The table below details the preclinical antidiabetic activity of selected chromane propionic acid analogues.
| Compound | Assay | Model | Activity Metric | Result | Source |
|---|---|---|---|---|---|
| Compound 18 | GPR120 β-arrestin | In Vitro (hGPR120) | EC50 | 6 nM | researchgate.net |
| Compound 18 | Oral Glucose Tolerance Test | Wild-Type Mice | Glucose Lowering | Dose-dependent reduction | researchgate.net |
| Compound 19 | GPR120 β-arrestin | In Vitro (hGPR120) | EC50 | 12 nM | researchgate.net |
| Compound 24 (Cyclopropionic acid) | GPR120 β-arrestin | In Vitro (hGPR120) | EC50 | 24 nM | researchgate.net |
| Compound 24 (Cyclopropionic acid) | Oral Glucose Tolerance Test | Wild-Type Mice | Glucose Lowering | Significant reduction | researchgate.net |
| Compound 26 (Tetrazole) | GPR120 β-arrestin | In Vitro (hGPR120) | EC50 | 84 nM | researchgate.net |
| Compound 26 (Tetrazole) | Oral Glucose Tolerance Test | Wild-Type Mice | Glucose Lowering | Significant reduction | researchgate.net |
Structure Activity Relationship Sar and Rational Design of 3 Chroman 6 Yl Propionic Acid Analogues
Identification of Pharmacophoric Elements within the Chromane (B1220400) Propionic Acid Scaffold
The chromane propionic acid scaffold possesses key pharmacophoric features essential for its biological activity, primarily as GPR120 agonists. A pharmacophore model for this class of compounds generally consists of a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring system. nih.gov The carboxylic acid moiety of the propionic acid side chain is a critical hydrogen bond acceptor, interacting with key residues in the target receptor's binding pocket. researchgate.net The chromane ring system itself, along with aryl substituents, provides the necessary hydrophobic and aromatic features that contribute to receptor binding and affinity. nih.gov
Key pharmacophoric elements include:
A Hydrogen Bond Acceptor: The carboxylic acid group is a crucial feature for interaction with the receptor. researchgate.net
Aromatic/Hydrophobic Regions: The chromane core and its aryl substituents provide essential hydrophobic interactions that anchor the ligand in the binding pocket. nih.gov
Specific Spatial Arrangement: The relative orientation of these features, dictated by the chromane scaffold and the propionic acid linker, is vital for optimal receptor activation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific Quantitative Structure-Activity Relationship (QSAR) studies for 3-Chroman-6-yl-propionic acid are not extensively reported in the reviewed literature, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the SAR of related compounds. mdpi.commdpi.com These methods correlate the biological activity of a series of compounds with their 3D structural and physicochemical properties. mdpi.com For chromane derivatives, a 3D-QSAR model would typically reveal that steric and electrostatic fields around the molecule are critical for activity. Favorable steric bulk at certain positions on the aryl substituent and specific electrostatic potential around the carboxylic acid head are often predictive of higher agonistic potency. mdpi.com Such models can be instrumental in the rational design of novel analogues with enhanced efficacy. mdpi.com
Influence of Substituent Position and Nature on Biological Efficacy
The biological efficacy of this compound analogues is highly sensitive to the position and nature of substituents on both the chromane ring and the aryl group at the 6-position. nih.gov
Substitutions on the Aryl Group at the 6-Position:
Ortho-Substitution: Introducing substituents ortho to the bond connecting the phenyl ring to the chromane scaffold generally leads to an improvement in GPR120 potency. For example, the presence of a fluorine atom at this position enhances activity. nih.gov
Para-Substitution: The nature of the substituent para to the connecting bond influences selectivity. For instance, a cyclobutoxy group in this position can improve selectivity against the related GPR40 receptor compared to a trifluoromethoxy group. nih.gov
Modifications to the Propionic Acid Side Chain:
Most substitutions on the propionic acid chain are detrimental to activity. nih.gov However, converting the propionic acid to a cyclopropionic acid is tolerated and can enhance selectivity over GPR40. nih.gov
The tetrazole functionality has been explored as a bioisostere for the carboxylic acid, though this modification often results in attenuated potency and may lead to partial agonism. nih.gov
The following interactive data table summarizes the structure-activity relationship of a series of chromane analogues as GPR120 agonists. nih.gov
| Compound | R-group | hGPR120 β-Arr2 EC50 (nM) | hGPR40 IP1 EC50 (nM) |
| 3 | Propionic acid | 100 | 1300 |
| 5 | (R,R,R)-Cyclopropionic acid | 160 | >10000 |
| 7 | Tetrazole | 1100 | >10000 |
| 18 | 2,4-difluoro-3-cyclobutoxyphenyl | 28 | 3700 |
| 19 | 2-fluoro-3-cyclobutoxyphenyl | 35 | >10000 |
Stereochemical Implications in SAR
Stereochemistry plays a crucial role in the biological activity of this compound analogues. The chiral center at the 2-position of the chromane ring significantly influences potency.
Chromane Enantiomers: Both the (R)- and (S)-enantiomers of the chromane scaffold can act as GPR120 agonists. However, in many instances, the (R)-enantiomer demonstrates slightly better in vitro activity, leading to its selection for further SAR development. nih.gov
Cyclopropane (B1198618) Diastereomers: When the propionic acid is replaced with a cyclopropionic acid, the stereochemistry of the cyclopropane ring becomes critical. For example, the (R,R,R)-isomer of a cyclopropionic acid analogue displayed greater potency for GPR120 activation compared to its (R,S,S)-cyclopropane diastereomer. nih.gov
This highlights the importance of a specific three-dimensional arrangement of the pharmacophoric elements for optimal interaction with the receptor.
Molecular Modeling and Computational Approaches to Ligand-Target Interactions
Due to the absence of a crystal structure for GPR120, molecular modeling and computational approaches are indispensable for understanding ligand-target interactions and guiding the rational design of new agonists. researchgate.net
Molecular docking simulations have been employed to predict the binding modes of GPR120 agonists within a homology model of the receptor, which is often based on the crystal structure of bovine rhodopsin. nih.govnih.gov These studies consistently suggest that the carboxylic acid group of the propionic acid side chain forms a crucial hydrogen bond interaction with a key arginine residue (Arg99) in the binding pocket of GPR120. researchgate.netmdpi.com The chromane core and its aryl substituent are predicted to occupy a hydrophobic pocket within the receptor, forming van der Waals and aromatic interactions with surrounding residues. researchgate.net Docking simulations can be a useful tool to predict the agonistic activity of compounds, as a correlation has been observed between the calculated hydrogen bonding energies and the experimental GPR120 agonistic activity. nih.gov
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event. researchgate.net MD simulations of GPR120 with bound agonists have been used to assess the stability of the predicted binding poses and to analyze the conformational changes in both the ligand and the receptor upon binding. researchgate.net For a chromane propionic acid analogue, a 200 ns MD simulation highlighted the conformational adjustments the ligand undergoes to enter the binding pocket. researchgate.net These simulations can reveal key hotspot residues that play a significant role in ligand binding and receptor activation, which may not be apparent from static docking poses alone. researchgate.net Furthermore, MD simulations can help to understand the stability of crucial interactions, such as the hydrogen bond between the carboxylic acid and Arg99, which is considered vital for GPR120 activation. researchgate.netresearchgate.net
Preclinical Pharmacokinetic and Metabolic Characterization of 3 Chroman 6 Yl Propionic Acid
Absorption and Distribution Profiles in Experimental Animals
The pharmacokinetic profile of the representative 3-chroman-6-yl-propionic acid derivative, compound 18 , was characterized in rats. Following administration, the compound demonstrated properties indicative of its potential for in vivo applications. The volume of distribution (Vd) was determined to be 3.4 L/kg, suggesting that the compound distributes from the bloodstream into the tissues of the body. nih.gov Further detailed studies on the specific tissue distribution patterns are a subject for ongoing research.
In Vitro and In Vivo Metabolic Transformations
The metabolic fate of a compound is a critical determinant of its efficacy and duration of action. Studies on this class of chromane (B1220400) derivatives have included assessments of their stability in the presence of liver enzymes and the identification of their breakdown products.
Hepatic Metabolic Stability
To predict how the compound would be cleared by the liver, its stability was tested in vitro using rat and human liver microsomes. Liver microsomes contain a high concentration of drug-metabolizing enzymes. The half-life (t½) of compound 18 in rat liver microsomes was found to be 47 minutes. nih.gov In human liver microsomes, the compound was more stable, with a half-life greater than 60 minutes. nih.gov This suggests a relatively lower rate of hepatic metabolism in humans compared to rats, a common pattern observed in drug development. nih.gov
Table 1: In Vitro Hepatic Microsomal Stability of Compound 18
| Species | Half-life (t½) in Liver Microsomes (minutes) |
|---|---|
| Rat | 47 |
| Human | > 60 |
Data sourced from Sparks, S. M., et al. (2017). nih.gov
Identification and Characterization of Metabolites
While the specific metabolites of (R)-3-(2,2-dimethyl-4-(4-phenoxyphenoxy)chroman-6-yl)propanoic acid have not been detailed in the available literature, the primary route of metabolism for similar arylpropionic acid derivatives often involves glucuronidation. nih.gov This process, an acyl glucuronide formation, is a common metabolic pathway for compounds containing a carboxylic acid group. nih.gov
Systemic Clearance and Half-Life Determination in Preclinical Species
Systemic clearance (CL) reflects the rate at which a drug is removed from the body. For compound 18 in rats, the clearance was measured at 54 mL/min/kg. nih.gov This value, considered in conjunction with liver blood flow, helps in understanding the primary mechanism of elimination. The elimination half-life (t½) in rats was determined to be 1.1 hours, indicating a relatively moderate rate of removal from the systemic circulation. nih.gov
Bioavailability Assessment in Animal Models
Oral bioavailability is a crucial parameter that measures the fraction of an orally administered dose that reaches the systemic circulation unchanged. For the representative this compound derivative, the oral bioavailability in rats was assessed to be 35%. nih.gov This level of bioavailability suggests that a significant portion of the compound is absorbed from the gastrointestinal tract and successfully passes through the liver to enter the bloodstream, supporting its potential for oral administration in further studies. nih.gov
Table 2: Pharmacokinetic Parameters of Compound 18 in Rats
| Parameter | Value |
|---|---|
| Clearance (CL) | 54 mL/min/kg |
| Volume of Distribution (Vd) | 3.4 L/kg |
| Terminal Half-life (t½) | 1.1 hours |
| Oral Bioavailability (F) | 35% |
Data sourced from Sparks, S. M., et al. (2017). nih.gov
Mechanistic Elucidation at the Molecular and Cellular Levels
Direct Target Engagement and Binding Affinity Studies
The initial interaction of a compound with its biological target is a critical determinant of its pharmacological effect. Studies on chromane (B1220400) propionic acid analogues have identified direct engagement with both a G protein-coupled receptor and a key enzyme involved in neuromodulation.
Analogues of 3-Chroman-6-yl-propionic acid have been identified as selective agonists for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is recognized as a sensor for long-chain fatty acids and a therapeutic target for type 2 diabetes and other metabolic disorders.
Receptor binding and activation have been quantified through various assays. For instance, modifications on the chromane propanoic acid chain were evaluated using inositol (B14025) monophosphate (IP1) and β-arrestin assays in Chinese Hamster Ovary (CHO-K1) cells. The results indicated that while some modifications abolished activity, the R and S enantiomers of the chromane propanoic acid were well tolerated. A switch to a cyclopropanoic acid derivative resulted in potent GPR120 activation.
| Compound Modification | Assay Type | Cell Line | Potency (EC50) |
|---|---|---|---|
| Cyclopropanoic Acid Derivative | IP1 Assay | CHO-K1 | 69–160 nM |
| Tetrazole Bioisostere | IP1 Assay | CHO-K1 | Worse potency |
These studies confirm that chromane propionic acid derivatives directly bind to and activate the GPR120 receptor, initiating downstream signaling events.
In addition to receptor agonism, structurally related compounds have been investigated for their effects on enzyme activity. Specifically, a compound with a similar chromane core, 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid, was identified as a potent inhibitor of human D-amino acid oxidase (hDAAO). DAAO is a flavoenzyme that degrades the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine, making it a target for schizophrenia treatment.
Enzyme kinetic studies revealed that this compound displays a low nanomolar inhibitory potency. The mechanism of inhibition was determined to be uncompetitive with respect to the FAD cofactor, a characteristic shared with other canonical hDAAO inhibitors.
| Compound | Target Enzyme | Inhibitory Potency (Ki) | Kinetic Mechanism |
|---|---|---|---|
| 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid | hDAAO | 7 nM | FAD Uncompetitive |
Crystallography studies of this compound co-crystalized with hDAAO showed that it stabilizes a novel "lid-open" conformation of the enzyme's active site. This insight into the enzyme-inhibitor interaction provides a structural basis for its kinetic profile.
Intracellular Signaling Cascade Modulation
Following direct engagement with their targets, these compounds modulate complex intracellular signaling networks that govern a wide range of cellular functions, from metabolism to gene expression.
As agonists of GPR120, chromane propionic acid analogues trigger signaling cascades typical of G protein-coupled receptors. GPR120 is known to couple with G proteins to transduce signals. Specifically, upon agonist binding, GPR120 primarily activates the Gαq/11 pathway. This activation leads to a cascade of intracellular events, including the mobilization of intracellular calcium, which is a key step in enhancing glucose-dependent insulin (B600854) secretion in pancreatic β-cells.
The activation of GPR120 by its agonists initiates a conformational change in the receptor, which promotes the exchange of GDP for GTP on the associated Gαq subunit. This leads to the dissociation of the G protein into its Gαq and Gβγ components, both of which can propagate the signal to downstream effectors.
The signaling pathways initiated by GPR120 activation extend to the modulation of key protein kinase cascades, including the Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathways. These pathways are crucial regulators of cell growth, proliferation, survival, and metabolism.
ERK Pathway: GPR120 activation has been shown to stimulate the ERK cascade, which plays a role in the receptor's anti-inflammatory and insulin-sensitizing effects.
PI3K/AKT/mTOR Pathway: In both 3T3-L1 adipocytes and primary adipose tissue, GPR120 activation significantly enhances the PI3K/Akt pathway. This specific signaling event is critical for triggering the translocation of the glucose transporter GLUT4 to the cell membrane, thereby increasing glucose uptake. This effect is dependent on the coupling of GPR120 to Gαq/11.
The PI3K/AKT/mTOR pathway is a central node in cellular signaling, and its activation by GPR120 agonists underscores the therapeutic potential of these compounds in metabolic regulation.
The ultimate consequence of modulating these signaling cascades is often a change in the expression of specific genes and proteins, leading to longer-term cellular responses. Activation of GPR120 signaling by agonists has been shown to influence the expression of several key metabolic regulators.
PPARγ and FABP4: In adipocytes, the knockdown of GPR120 was found to decrease the mRNA levels of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Fatty Acid Binding Protein 4 (FABP4), both of which are critical for adipogenesis. Conversely, treatment with a PPARγ agonist led to an increase in GPR120 mRNA expression, suggesting a regulatory feedback loop between the receptor and this key transcription factor.
PDX1: In pancreatic β-cells, GPR120 signaling has a protective effect against lipotoxicity-induced dysfunction. This is achieved, in part, through the regulation of Pancreatic and Duodenal Homeobox 1 (PDX1) expression.
GPR120 Expression: The expression of the GPR120 gene itself is subject to regulation. For example, its mRNA expression is upregulated in adipose tissue following the consumption of a high-fat diet and is also increased in the pituitary gland after a period of fasting.
These findings indicate that the effects of GPR120 agonists like this compound analogues are mediated not only by rapid signaling events but also by profound changes in the transcriptional landscape of the cell.
Role in Intercellular Communication and Cellular Responses
This compound, as a selective agonist of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFA4), plays a significant role in mediating intercellular communication and eliciting a variety of cellular responses. nih.govresearchgate.netnih.gov The activation of GPR120 by this compound initiates a cascade of intracellular signaling events that influence hormone secretion, inflammation, and metabolic homeostasis. nih.govnih.govfrontiersin.org
One of the primary mechanisms through which this compound influences intercellular communication is by stimulating the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone, from enteroendocrine L-cells in the intestine. nih.gov The binding of the agonist to GPR120 on these cells triggers a signaling pathway that results in the release of GLP-1 into the bloodstream. frontiersin.org GLP-1 then travels to other organs, most notably the pancreas, where it potentiates glucose-stimulated insulin secretion from pancreatic β-cells, thereby contributing to glucose homeostasis. nih.gov This represents a classic example of endocrine signaling, where a molecule released from one cell type acts on distant cells.
At the cellular level, the responses to this compound are dictated by the specific G protein coupling and downstream effectors present in the target cell. The activation of GPR120 can lead to the engagement of multiple signaling pathways:
Gαq/11 Signaling: In many cell types, including intestinal L-cells and adipocytes, GPR120 couples to Gαq/11 proteins. nih.govresearchgate.net This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov This increase in intracellular calcium and activation of PKC are crucial for GLP-1 secretion and can also influence other cellular processes like adipogenesis. nih.gov
β-Arrestin-2 Mediated Anti-inflammatory Signaling: A key cellular response to GPR120 activation by agonists like this compound is the attenuation of inflammatory pathways, particularly in immune cells such as macrophages. nih.govresearchgate.net This anti-inflammatory effect is primarily mediated through the recruitment of β-arrestin-2 to the activated receptor. nih.gov The GPR120/β-arrestin-2 complex can sequester TAB1 (TAK1-binding protein 1), thereby preventing the activation of TAK1 (transforming growth factor-β-activated kinase 1). nih.gov This inhibition blocks the downstream activation of pro-inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. nih.govnih.gov The result is a reduction in the production and release of inflammatory cytokines like TNF-α and IL-6. nih.gov
The diverse cellular responses triggered by this compound are summarized in the table below.
| Cell Type | Signaling Pathway Activated | Cellular Response | Physiological Outcome |
| Enteroendocrine L-cells | Gαq/11-PLC-IP3/DAG-Ca2+ | GLP-1 Secretion | Enhanced insulin secretion, glucose homeostasis |
| Macrophages | β-Arrestin-2 Recruitment | Inhibition of NF-κB and JNK pathways | Reduced pro-inflammatory cytokine production |
| Adipocytes | Gαq/11, β-Arrestin-2 | Enhanced glucose uptake, adipogenesis | Improved insulin sensitivity, fat storage |
| Pancreatic Islet Cells | Modulation of ion channels | Regulation of insulin and glucagon (B607659) secretion | Glucose homeostasis |
Interaction with Endogenous Biomolecules and Microbiota Metabolites
The primary endogenous biomolecule with which this compound is known to interact is the G protein-coupled receptor, GPR120. nih.govresearchgate.netnih.gov This interaction is that of an agonist, meaning the compound binds to the receptor and activates it, initiating the downstream signaling cascades detailed in the previous section. The selectivity for GPR120 over other related free fatty acid receptors, such as GPR40, is a key feature of this compound and its analogues. nih.govnih.gov
Upon activation of GPR120, this compound indirectly influences the activity of a host of other endogenous biomolecules. These include:
Heterotrimeric G proteins (Gαq/11): These proteins are directly coupled to GPR120 and are the first transducers of the signal intracellularly. nih.govresearchgate.net
β-Arrestin-2: This protein is recruited to the activated receptor and is central to the anti-inflammatory effects. nih.gov
Signaling Enzymes: Enzymes like phospholipase C, protein kinase C, and kinases involved in the NF-κB and JNK pathways (e.g., IKK, TAK1) are all modulated following GPR120 activation. nih.govnih.govnih.gov
Ion Channels: In pancreatic cells, GPR120 signaling can modulate the activity of ion channels, thereby influencing hormone secretion. mdpi.com
The interaction of this compound with metabolites produced by the gut microbiota is an area of growing interest, although direct interactions have not been extensively documented. GPR120 is recognized as a sensor for long-chain fatty acids, and the composition of fatty acids in the gut can be influenced by the metabolic activity of the resident microbiota. oup.comresearchgate.net Gut bacteria can produce various metabolites, including short-chain fatty acids (SCFAs) and modify dietary fatty acids, which can then act as ligands for G protein-coupled receptors. oup.comnih.gov
While this compound is a synthetic agonist, its mechanism of action highlights a potential link between microbial metabolism and host cellular responses through receptors like GPR120. It is plausible that metabolites produced by the gut microbiota could modulate the signaling environment in which this compound acts. For instance, microbial metabolites could potentially:
Act as allosteric modulators of GPR120, influencing the binding or efficacy of this compound.
Compete for binding to GPR120, thereby attenuating or enhancing its effects.
Influence the expression levels of GPR120 in various tissues.
However, it is important to note that these are currently areas of active research, and specific interactions between this compound and microbiota metabolites have not been definitively characterized.
The following table summarizes the key biomolecular interactions of this compound.
| Interacting Molecule | Type of Interaction | Cellular Location | Functional Consequence |
| GPR120 (FFA4) | Agonist Binding | Cell Membrane | Receptor activation, initiation of signaling |
| Gαq/11 proteins | Indirect Activation | Inner leaflet of cell membrane | Activation of phospholipase C |
| β-Arrestin-2 | Receptor-mediated Recruitment | Cytosol to cell membrane | Scaffolding for anti-inflammatory signaling |
| Gut Microbiota Metabolites | Potential/Indirect | Gut lumen, circulation | Modulation of GPR120 signaling environment (hypothetical) |
Analytical Methodologies for the Study of 3 Chroman 6 Yl Propionic Acid
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, HRMS)
The unambiguous determination of the chemical structure of 3-Chroman-6-yl-propionic acid and its derivatives relies on the application of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. In the ¹H NMR spectrum of chroman derivatives, the chemical shifts and coupling constants of the protons in the heterocyclic ring provide crucial information about the conformation of the ring. For instance, the coupling constants between protons on adjacent carbon atoms can help determine the relative stereochemistry of substituents. capa.org.tw Studies on various chroman derivatives have established the characteristic chemical shifts for the protons and carbons of the chroman ring system. gmp-compliance.orgnih.gov For this compound, specific signals corresponding to the aromatic protons on the chroman ring, the methylene (B1212753) protons of the heterocyclic ring, and the protons of the propionic acid side chain would be expected. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the determination of the elemental composition of the molecule. This technique is crucial for confirming the molecular formula of this compound. Fragmentation patterns observed in the tandem mass spectrometry (MS/MS) mode can further corroborate the proposed structure by identifying characteristic losses of functional groups, such as the carboxylic acid group from the propionic acid side chain. Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is a powerful combination for analyzing complex mixtures and identifying unknown compounds. europa.euich.org
High-Resolution Chromatographic Separations for Purity and Profiling (e.g., HPLC-ESI-Q-TOF-MS)
High-performance liquid chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for profiling related substances. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound in research settings.
Reversed-Phase HPLC: A common approach for the separation of moderately polar compounds like this compound is reversed-phase HPLC. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the protonation of the carboxylic acid group and improve peak shape. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
Method Development and Optimization: Key parameters to optimize during method development include the choice of the stationary phase, the composition of the mobile phase (including the organic modifier and pH), the column temperature, and the flow rate. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a range of polarities. europa.eu For compounds with chiral centers, specialized chiral stationary phases or chiral mobile phase additives can be used for the enantioseparation of stereoisomers. progress-lifesciences.nlkymos.com
Hyphenated Techniques (HPLC-ESI-Q-TOF-MS): Coupling HPLC with a mass spectrometer, particularly a high-resolution instrument like a quadrupole time-of-flight (Q-TOF) mass spectrometer, provides a wealth of information. This hyphenated technique, HPLC-ESI-Q-TOF-MS, allows for the separation of components in a mixture, followed by their sensitive detection and accurate mass measurement. This is invaluable for the identification of impurities and degradation products, even at trace levels. The electrospray ionization (ESI) source is well-suited for ionizing moderately polar compounds like this compound.
| Parameter | Typical Condition | Purpose |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Elution of analytes and control of ionization |
| Flow Rate | 0.5 - 1.0 mL/min | To achieve optimal separation efficiency |
| Column Temperature | 25 - 40 °C | To improve peak shape and reproducibility |
| Detection | UV (e.g., 254 nm) and/or Mass Spectrometry | Quantitation and identification of analytes |
| Injection Volume | 5 - 20 µL | Introduction of the sample into the system |
Quantitative Bioanalytical Methods for Preclinical Pharmacokinetics
To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a biological system, sensitive and selective quantitative bioanalytical methods are required. These methods are crucial for preclinical pharmacokinetic studies, which provide essential information for the early-stage evaluation of a compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantitative bioanalysis of small molecules in complex biological matrices such as plasma, blood, and tissue homogenates. nih.govprogress-lifesciences.nl This technique offers high sensitivity, selectivity, and a wide dynamic range. The selectivity is achieved through the use of multiple reaction monitoring (MRM), where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interference from endogenous matrix components.
Sample Preparation: A critical step in bioanalysis is the extraction of the analyte from the biological matrix. Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte, the required sensitivity, and the nature of the biological matrix. The goal is to remove interfering substances and concentrate the analyte prior to LC-MS/MS analysis.
Internal Standard: The use of a suitable internal standard (IS) is essential for accurate and precise quantification. An ideal IS is a structurally similar compound, preferably a stable isotope-labeled version of the analyte, which is added to all samples, calibration standards, and quality controls at a constant concentration. The IS compensates for variability in sample processing and instrument response.
For structurally related compounds like 2-arylpropionic acid derivatives, stereoselective pharmacokinetics are often observed, meaning that the two enantiomers of a chiral compound may exhibit different pharmacokinetic profiles. capa.org.twnih.gov Therefore, if this compound is chiral, the development of a stereoselective bioanalytical method would be necessary to individually quantify each enantiomer.
Method Validation for Reproducibility and Accuracy in Research Settings
Before a bioanalytical method can be used for the analysis of study samples, it must undergo a rigorous validation process to ensure that it is reliable and reproducible for its intended purpose. The validation of bioanalytical methods is guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH). capa.org.twprogress-lifesciences.nlkymos.comnih.govscispace.com
A full method validation typically assesses the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components and potential metabolites.
Accuracy and Precision: The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high quality control (QC) samples. The mean value should generally be within ±15% of the nominal value, and the precision (coefficient of variation, CV) should not exceed 15%. gmp-compliance.org
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be generated for each analytical run and should demonstrate a consistent and reproducible response over the intended concentration range.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision.
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is a critical parameter to evaluate in LC-MS/MS methods to ensure that ion suppression or enhancement does not compromise the accuracy of the results.
Stability: The stability of the analyte in the biological matrix under various conditions that mimic the sample handling and storage process. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.
The following table summarizes typical acceptance criteria for the validation of a bioanalytical method based on regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV) | Should not exceed 15% (20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |
| LLOQ | Analyte response should be at least 5 times the response of the blank |
| Recovery | Should be consistent, precise, and reproducible |
| Matrix Factor | The CV of the IS-normalized matrix factor should not be greater than 15% |
| Stability | Analyte concentration should be within ±15% of the nominal concentration |
By adhering to these rigorous analytical and validation principles, researchers can ensure the generation of high-quality, reliable data in the study of this compound.
Future Research Trajectories and Broader Academic Implications
Design and Synthesis of Advanced 3-Chroman-6-yl-propionic Acid-Based Scaffolds
Future synthetic endeavors will likely focus on creating more potent and selective analogues based on the this compound scaffold. The industrial production of propionic acid itself involves methods like the hydrocarboxylation of ethylene (B1197577) using a nickel carbonyl catalyst. quora.com The synthesis of more complex derivatives, such as 3-aryl-3-(furan-2-yl)propanoic acid, has been achieved through the hydroarylation of the carbon-carbon double bond in the presence of a strong acid like triflic acid (TfOH). mdpi.com
Building on these principles, future research can explore:
Stereo-selective Synthesis: Developing methods to synthesize specific enantiomers (R and S forms) of chromane (B1220400) propionic acid derivatives to assess if biological activity is stereospecific. researchgate.net
Bioisosteric Replacement: Replacing the propionic acid group with other acidic moieties, such as tetrazoles, to modulate pharmacokinetic and pharmacodynamic properties. researchgate.net
Scaffold Diversification: Modifying the chromane ring system itself or altering substituents on the terminal phenyl ring to optimize target engagement and selectivity. researchgate.netnih.gov
These advanced synthetic strategies are crucial for generating a library of novel compounds with improved therapeutic potential and for elucidating detailed structure-activity relationships (SAR).
In-Depth Preclinical Efficacy Studies in Relevant Disease Models
Analogues of this compound have been identified as selective agonists for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). researchgate.net This receptor is a key target for treating type 2 diabetes and other metabolic disorders. researchgate.netnih.gov Future preclinical studies must extend initial findings to more complex and relevant disease models.
A chromane propionic acid derivative, referred to as compound 18, has demonstrated a good pharmacokinetic profile and efficacy in oral glucose tolerance tests (OGTT) in rodent models. researchgate.net Specifically, selected derivatives dose-dependently reduced glucose levels at administered concentrations. researchgate.net Research should now progress to chronic disease models to evaluate long-term efficacy and impact on disease progression. This includes models for:
Type 2 Diabetes Mellitus
Obesity
Non-alcoholic fatty liver disease (NAFLD)
Systemic inflammation researchgate.net
These studies are essential to validate the therapeutic hypothesis and justify progression towards clinical development.
Unraveling Complex Molecular Mechanisms
The primary mechanism of action for this class of compounds is the activation of GPR120. researchgate.net GPR120 activation is known to stimulate the release of glucagon-like peptide-1 (GLP-1), which enhances glucose-dependent insulin (B600854) secretion. researchgate.net It also mediates anti-inflammatory effects through the beta-arrestin-2 pathway, which inhibits NF-κB signaling. researchgate.net
Future research must aim to dissect these pathways with greater precision. Key areas of investigation include:
Biased Agonism: Determining if novel analogues can selectively activate either the G-protein-mediated (e.g., IP1) or beta-arrestin-mediated signaling pathways to isolate desired therapeutic effects.
Receptor Selectivity: While some analogues show high selectivity for GPR120 over the related GPR40 (FFAR1), comprehensive screening against a broad panel of GPCRs is needed to confirm off-target profiles. researchgate.net
Downstream Signaling Cascades: Mapping the full spectrum of intracellular events following receptor activation to identify novel biological roles and potential secondary mechanisms of action.
The following table summarizes the activity of representative chromane propionic acid derivatives at the human GPR120 receptor.
| Compound | GPR120 β-arrestin EC50 | GPR120 IP1 EC50 |
| Derivative 24 | 24 nM | 35 nM |
| Derivative 25 | 84 nM | 220 nM |
EC50 (Half-maximal effective concentration) indicates the concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC50 value denotes greater potency. Data sourced from a study on GPR120 agonists. researchgate.net
Development of Novel Research Tools and Probes
The high potency and selectivity of certain chromane propionic acid analogues make them ideal candidates for development as chemical probes. One such derivative, compound 18, has already been highlighted as a suitable tool molecule for in vivo animal studies to explore the biology of GPR120. researchgate.net
Future work in this area could involve:
Radiolabeling: Synthesizing radiolabeled versions of potent agonists to enable receptor binding assays and in vivo imaging studies (e.g., Positron Emission Tomography).
Fluorescent Probes: Attaching fluorescent tags to create probes for visualizing receptor localization and trafficking in real-time using advanced microscopy techniques.
Photoaffinity Labels: Designing analogues with photoreactive groups to covalently label the GPR120 binding pocket, facilitating structural biology studies to understand the precise molecular interactions between the ligand and the receptor.
These tools would be invaluable for the broader scientific community studying the physiological and pathophysiological roles of free fatty acid receptors.
Exploration of Synergy with Other Research Compounds
The unique mechanism of action of GPR120 agonists opens up possibilities for synergistic interactions with compounds targeting other pathways involved in metabolic diseases and inflammation. For instance, research on a 3-styrylchromone derivative has shown it can synergistically enhance the anti-cancer effects of DNA-damaging agents. mdpi.com While structurally different, this finding highlights the potential of the chromane scaffold in combination therapies.
Future studies could investigate the synergistic potential of this compound analogues with:
Existing Diabetes Medications: Combining GPR120 agonists with drugs like metformin (B114582) or DPP-4 inhibitors could lead to enhanced glycemic control.
Anti-inflammatory Agents: In diseases with a strong inflammatory component, co-administration with other anti-inflammatory drugs could provide a more comprehensive therapeutic effect. researchgate.nethumanjournals.com
Compounds Targeting Related Receptors: Exploring combinations with agonists for other metabolic receptors, such as GPR40 or TGR5, might yield additive or synergistic benefits.
Contribution to Understanding Biological Systems and Disease Pathogenesis
Research into this compound and its derivatives significantly contributes to our fundamental understanding of how the body senses and responds to nutrients like fatty acids. researchgate.net The study of propionic acid, a short-chain fatty acid produced by gut microbiota, has already revealed its role in regulating host metabolism, immune function, and appetite. nih.govresearchgate.netnih.govnajah.edu
The development of selective GPR120 agonists provides powerful tools to:
Clarify the Role of GPR120: Elucidate the precise functions of this receptor in various tissues, including adipose tissue, immune cells, and the gastrointestinal tract.
Link Diet, Microbiota, and Health: Provide a mechanistic link between dietary fat intake, gut microbiome activity, and the regulation of metabolic and inflammatory pathways.
Uncover New Disease Mechanisms: Help uncover how dysfunction in fatty acid sensing pathways contributes to the pathogenesis of diseases like diabetes, obesity, and inflammatory bowel disease. researchgate.netnajah.edu
Ultimately, the continued investigation of this compound class will not only drive the development of new therapeutics but also deepen our knowledge of human physiology and disease.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 3-Chroman-6-yl-propionic acid, and how should data be validated?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on proton and carbon environments. Pair this with high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity . Validate data by cross-referencing with databases like NIST Chemistry WebBook, ensuring spectral matches and retention indices align with literature. For quantitative analysis, employ HPLC with UV/Vis or fluorescence detection, optimizing mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve chiral centers if present .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to CLP regulations (EU 1272/2008):
- Wear impervious gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 1B skin corrosion hazard) .
- Use fume hoods to minimize inhalation risks. Emergency showers and eyewash stations must be accessible .
- Store in chemically resistant containers at recommended temperatures, avoiding incompatible materials (e.g., strong oxidizers) .
Q. How can researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer : Start with retrosynthetic analysis, identifying chroman-6-yl precursors and propionic acid derivatives. Optimize reaction conditions (e.g., coupling agents like HATU for amide bond formation) and monitor via TLC or in-situ FTIR. Include purification steps (e.g., column chromatography with silica gel, gradient elution) and validate yield/purity through melting point analysis and spectroscopic data . Document all parameters (solvent ratios, catalyst loading, temperature) to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved, particularly in distinguishing stereoisomers?
- Methodological Answer :
- Perform 2D NMR (e.g., COSY, HSQC, NOESY) to assign stereochemistry and detect coupling patterns.
- Compare experimental optical rotation values with literature or simulate electronic circular dichroism (ECD) spectra using computational tools (e.g., DFT).
- If discrepancies persist, crystallize the compound and conduct X-ray diffraction analysis for unambiguous structural confirmation .
Q. What strategies are effective in studying the metabolic stability of this compound under physiological conditions?
- Methodological Answer :
- Use in vitro assays: Incubate the compound with liver microsomes (human or model species) and monitor degradation via LC-MS/MS. Adjust pH (6.8–7.4) and temperature (37°C) to mimic physiological conditions.
- Identify metabolites using fragmentation patterns (MS/MS) and compare with predictive software (e.g., Meteor Nexus).
- Validate findings with isotopic labeling or stable isotope dilution assays to trace metabolic pathways .
Q. How should researchers address contradictory bioactivity results for this compound across different cell lines?
- Methodological Answer :
- Standardize experimental conditions: Ensure consistent cell passage numbers, culture media, and assay protocols (e.g., MTT vs. ATP luminescence).
- Include positive/negative controls and dose-response curves to rule out off-target effects.
- Perform transcriptomic or proteomic profiling to identify cell line-specific expression of target receptors or enzymes influencing activity .
Q. What computational methods are suitable for predicting the environmental fate of this compound?
- Methodological Answer :
- Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradability and toxicity.
- Simulate adsorption coefficients (Koc) using molecular dynamics to assess soil binding potential.
- Validate predictions with experimental data from OECD 301/302 tests for aerobic/anaerobic degradation .
Methodological Guidelines
- Data Validation : Cross-check spectral data with primary sources (e.g., NIST, PubChem) and avoid overreliance on secondary summaries .
- Experimental Design : Align objectives with milestones (e.g., synthesis → characterization → bioactivity testing) and allocate tasks based on team expertise .
- Literature Review : Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) and use Google Scholar to track citation networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
